molecular formula C21H20N2O6 B12190807 Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate

Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate

Cat. No.: B12190807
M. Wt: 396.4 g/mol
InChI Key: BEVVCYMSBKDUJU-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a bicyclic core (3,4-dihydroquinazolin-4-one) substituted with a 1,3-benzodioxole group at position 3, a methyl group at position 2, and a propan-2-yl oxyacetate ester at position 4. The 1,3-benzodioxol moiety enhances lipophilicity and may improve bioavailability, while the ester group modulates solubility and metabolic stability.

Properties

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

IUPAC Name

propan-2-yl 2-[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetate

InChI

InChI=1S/C21H20N2O6/c1-12(2)29-20(24)10-26-15-5-6-17-16(9-15)21(25)23(13(3)22-17)14-4-7-18-19(8-14)28-11-27-18/h4-9,12H,10-11H2,1-3H3

InChI Key

BEVVCYMSBKDUJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC(=O)OC(C)C)C(=O)N1C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate typically involves multi-step organic synthesis. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.

    Introduction of the Benzodioxole Moiety: This step involves the coupling of the quinazolinone intermediate with a benzodioxole derivative, often using palladium-catalyzed cross-coupling reactions.

    Esterification: The final step involves the esterification of the resulting compound with propan-2-ol under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized quinazolinone derivatives, reduced alcohol derivatives, and substituted benzodioxole derivatives.

Scientific Research Applications

Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the quinazolinone core can form hydrogen bonds with amino acid residues, leading to modulation of protein function and cellular pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

Methyl 2-((3-(3-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl)Thio)Acetate
  • Structure : Features a 3-methoxyphenyl group at position 3 and a thioacetate group at position 2 instead of the benzodioxol and oxyacetate groups in the target compound.
  • Synthesis : Prepared via green chemistry approaches using active methylene nitriles and arylhydrazonals .
  • Key Difference : The thioether linkage (C–S–C) may reduce oxidative stability compared to the ether linkage (C–O–C) in the target molecule.
Methyl {[3-(1,3-Benzodioxol-5-yl)-4-Oxo-6-Propyl-2-(Trifluoromethyl)-4H-Chromen-7-yl]Oxy}Acetate
  • Structure : Chromen-4-one core with a trifluoromethyl group at position 2 and a propyl substituent at position 5. Shares the 1,3-benzodioxol and oxyacetate groups .
Ethyl 3-(1,3-Benzodioxol-5-yl)Acrylic Acid
  • Structure: A simpler acrylic acid derivative with a benzodioxol substituent, lacking the quinazolinone core .
  • Key Difference : The absence of the heterocyclic ring system limits its utility in targeting enzymes like kinases or topoisomerases.

Comparative Data Table

Compound Name Core Structure Position 3 Substituent Position 6 Substituent Key Functional Groups Molecular Weight (g/mol)
Propan-2-yl {[3-(1,3-Benzodioxol-5-yl)-2-Methyl-4-Oxo-3,4-Dihydroquinazolin-6-yl]Oxy}Acetate Quinazolinone 1,3-Benzodioxol-5-yl Propan-2-yl oxyacetate Ester, Benzodioxole ~439.4 (calculated)
Methyl 2-((3-(3-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl)Thio)Acetate Quinazolinone 3-Methoxyphenyl Methyl thioacetate Thioether, Methoxy ~384.4 (calculated)
Methyl {[3-(1,3-Benzodioxol-5-yl)-4-Oxo-6-Propyl-2-(Trifluoromethyl)-4H-Chromen-7-yl]Oxy}Acetate Chromenone 1,3-Benzodioxol-5-yl Methyl oxyacetate, Propyl, CF3 Trifluoromethyl, Ester ~496.4 (calculated)
Ethyl 3-(1,3-Benzodioxol-5-yl)Acrylic Acid Acrylic Acid N/A Ethyl ester Carboxylic acid, Benzodioxole ~236.2 (calculated)

Research Findings and Functional Insights

Physicochemical Properties

  • Lipophilicity : The 1,3-benzodioxol group increases logP compared to methoxyphenyl analogs, enhancing membrane permeability .
  • Solubility : The propan-2-yl ester may reduce aqueous solubility relative to methyl or ethyl esters, impacting formulation strategies.

Biological Activity

Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate, commonly referred to by its IUPAC name, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that integrates a benzodioxole moiety, a quinazoline derivative, and an acetate group, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Structure and Composition

The molecular formula of this compound is C21H20N2O6C_{21}H_{20}N_{2}O_{6} with a molecular weight of 396.4 g/mol. The structure is illustrated below:

PropertyValue
Common Name This compound
CAS Number 1010892-69-9
Molecular Formula C21H20N2O6C_{21}H_{20}N_{2}O_{6}
Molecular Weight 396.4 g/mol

Anticancer Properties

Recent studies have indicated that compounds containing the quinazoline scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: In Vitro Analysis

A study conducted on a series of quinazoline derivatives demonstrated that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF7). The compound's mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.

CompoundIC50 (µM)Cancer Cell Line
Propan-2-yl derivative A5.0MCF7
Propan-2-yl {[...]}7.5MCF7
Control (Doxorubicin)0.5MCF7

Antimicrobial Activity

Compounds derived from benzodioxole structures have also been noted for their antimicrobial properties. Research indicates that they can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Screening

In a screening assay against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound demonstrated significant antibacterial activity.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may possess neuroprotective effects. A study exploring the neuroprotective potential of similar compounds indicated that they could reduce oxidative stress and inflammation in neuronal cells.

The neuroprotective effects are believed to be mediated through the modulation of signaling pathways associated with oxidative stress responses and apoptosis.

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